Ethyl 1,2,4,5-tetrahydropyrrolo[3,2,1-hi]indole-2-carboxylate
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Overview
Description
Ethyl 1,2,4,5-tetrahydropyrrolo[3,2,1-hi]indole-2-carboxylate is a complex organic compound belonging to the indole family. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound features a fused ring system that includes both pyrrole and indole structures, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,2,4,5-tetrahydropyrrolo[3,2,1-hi]indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . Subsequent steps involve the formation of the tetrahydropyrrolo ring and esterification to introduce the ethyl carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,2,4,5-tetrahydropyrrolo[3,2,1-hi]indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to amines or alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like acyl chlorides.
Major Products
The major products formed from these reactions include various substituted indoles, ketones, amines, and carboxylic acids .
Scientific Research Applications
Ethyl 1,2,4,5-tetrahydropyrrolo[3,2,1-hi]indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing enzyme inhibitors and receptor agonists.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1,2,4,5-tetrahydropyrrolo[3,2,1-hi]indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring can bind to various enzymes and receptors, inhibiting or activating their functions. This interaction often involves hydrogen bonding and π-π stacking with aromatic amino acids in the active sites of proteins .
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxylic acid: Shares the indole core but lacks the tetrahydropyrrolo ring.
Ethyl indole-2-carboxylate: Similar ester functionality but without the fused ring system.
Tetrahydroindole derivatives: Similar hydrogenated indole structure but different substituents.
Uniqueness
Ethyl 1,2,4,5-tetrahydropyrrolo[3,2,1-hi]indole-2-carboxylate is unique due to its fused ring system, which imparts distinct chemical and biological properties. This structural complexity allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C13H15NO2 |
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Molecular Weight |
217.26 g/mol |
IUPAC Name |
ethyl 4-azatricyclo[5.3.1.04,11]undeca-1(10),7(11),8-triene-3-carboxylate |
InChI |
InChI=1S/C13H15NO2/c1-2-16-13(15)11-8-10-5-3-4-9-6-7-14(11)12(9)10/h3-5,11H,2,6-8H2,1H3 |
InChI Key |
AVBDICWQVWLMKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=CC=CC3=C2N1CC3 |
Origin of Product |
United States |
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